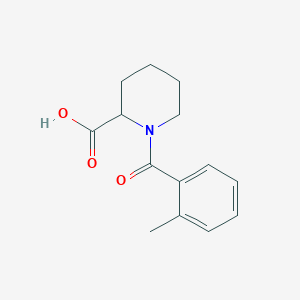

1-(2-Methylbenzoyl)piperidine-2-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Molecular Design and Medicinal Chemistry

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in the core structure of a vast number of approved drugs. Its prevalence is attributed to its favorable physicochemical properties, including its ability to improve the aqueous solubility and metabolic stability of a molecule. The three-dimensional nature of the piperidine ring also allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The incorporation of a piperidine scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Contextualization of 1-(2-Methylbenzoyl)piperidine-2-carboxylic Acid within Emerging Chemical Entities

This compound is an N-acyl derivative of pipecolic acid (piperidine-2-carboxylic acid). The introduction of the 2-methylbenzoyl group at the nitrogen atom significantly modifies the properties of the parent pipecolic acid. This N-acylation not only increases the molecular weight and lipophilicity but also introduces a rigid aromatic group with a specific substitution pattern that can engage in various intermolecular interactions, such as pi-stacking and hydrophobic interactions. The presence of the carboxylic acid at the 2-position of the piperidine ring adds a key acidic functional group, capable of forming salt bridges and hydrogen bonds.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

A thorough review of the current scientific literature reveals that this compound is a sparsely studied compound. While its constituent parts, piperidine-2-carboxylic acid and 2-methylbenzoic acid, are well-characterized, their specific combination in this particular structure has not been the subject of extensive investigation. This lack of dedicated research presents a significant knowledge gap. Key unaddressed questions include its specific biological activities, its potential as a ligand for various receptors or enzymes, and its utility as an intermediate in the synthesis of more complex molecules. While information on the isomeric compound, 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, is available from chemical suppliers, detailed research on the 2-carboxylic acid isomer is notably absent.

Research Objectives and Scope of Investigation for this compound

The primary objective of this article is to consolidate the available information on the broader class of N-acyl piperidine carboxylic acids to infer the potential significance and research directions for this compound. The scope of this investigation is to provide a foundational understanding of this compound based on the established roles of its structural components. This includes a theoretical exploration of its chemical properties and potential applications, thereby highlighting the need for future empirical research to validate these hypotheses.

Detailed Research Findings

As specific research on this compound is limited, this section will focus on the synthesis and properties of closely related analogs and the parent compound, pipecolic acid. This information provides a basis for understanding the likely characteristics of the title compound.

A synthetic route for a similar compound, 1-benzoyl-2-methyl-piperidine-2-carboxylic acid, has been reported. nih.gov This synthesis involves the hydrolysis of the corresponding ethyl ester under basic conditions. It is plausible that a similar synthetic strategy could be employed for this compound, starting from the appropriate N-acylated pipecolic acid ester.

The parent compound, piperidine-2-carboxylic acid (pipecolic acid), is a non-proteinogenic amino acid. wikipedia.org It is a chiral molecule, existing as (S)- and (R)-enantiomers. wikipedia.org The (S)-stereoisomer is the more common form. wikipedia.org

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information on the parent compound, Piperidine-2-carboxylic acid (Pipecolic Acid). This data serves as a baseline for understanding the fundamental properties of the piperidine-2-carboxylic acid scaffold.

Table 1: Physicochemical Properties of Piperidine-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molar Mass | 129.16 g/mol |

| Melting Point | 268 °C |

| Appearance | Colorless solid |

Data sourced from reference wikipedia.org

Table 2: Chemical Identifiers for Piperidine-2-carboxylic acid

| Identifier | Value |

| IUPAC Name | Piperidine-2-carboxylic acid |

| CAS Number | 535-75-1 |

| PubChem CID | 849 |

Data sourced from reference wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-6-2-3-7-11(10)13(16)15-9-5-4-8-12(15)14(17)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNZFMNCMRSHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

Classical Synthetic Routes to N-Acylated Piperidine (B6355638) Carboxylic Acids

The traditional synthesis of N-acylated piperidine carboxylic acids, such as 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid, is typically a convergent process. This involves the separate synthesis of the chiral piperidine-2-carboxylic acid core and the subsequent introduction of the acyl group.

Multi-Step Synthesis Strategies for the Benzoyl Moiety Introduction

The introduction of the 2-methylbenzoyl group onto the piperidine nitrogen is a standard N-acylation reaction. The most common approach involves the reaction of piperidine-2-carboxylic acid (or its ester derivative) with an activated form of 2-methylbenzoic acid.

Schotten-Baumann Reaction : This widely used method involves reacting piperidine-2-carboxylic acid with 2-methylbenzoyl chloride in a two-phase system, typically with an aqueous base like sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. This method is robust but can be complicated by the reactivity of the carboxylic acid on the piperidine ring. researchgate.net

Peptide Coupling Reagents : To avoid harsh conditions and improve efficiency, modern peptide coupling reagents are frequently employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the amide bond formation under mild conditions, often leading to higher yields and purity. peptide.comiris-biotech.deresearchgate.net These reagents activate the carboxylic acid of 2-methylbenzoic acid, allowing for a clean reaction with the secondary amine of the piperidine ring.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | 2-Methylbenzoyl chloride, NaOH or other base | Aqueous/organic biphasic system, Room temperature | Cost-effective, uses common reagents | Potential side reactions, can require harsh pH |

| Carbodiimide Coupling | 2-Methylbenzoic acid, EDC or DCC, HOBt | Organic solvent (e.g., DCM, DMF), Room temperature | Mild conditions, good for sensitive substrates | Byproduct (DCU) can be difficult to remove, potential for racemization |

| Phosphonium/Aminium Salt Coupling | 2-Methylbenzoic acid, HATU or PyBOP, Base (e.g., DIPEA) | Aprotic polar solvent (e.g., DMF), Room temperature | High efficiency, fast reaction rates, low racemization. | Higher cost of reagents |

Stereoselective Approaches to the Piperidine-2-carboxylic Acid Core

The synthesis of the chiral piperidine-2-carboxylic acid, also known as pipecolic acid, is the most critical step in determining the final product's stereochemistry. wikipedia.org Numerous stereoselective methods have been developed.

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. L-lysine is a common precursor, which can be converted to L-pipecolic acid through enzymatic or chemical cyclization that involves the ε-amino group. researchgate.netresearchgate.net

Asymmetric Hydrogenation : The reduction of pyridine-based precursors is a powerful strategy. nih.gov The asymmetric hydrogenation of N-activated pyridinium (B92312) salts or related derivatives using chiral transition-metal catalysts (e.g., Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands like BINAP or SegPhos) can produce highly enantioenriched piperidines. dicp.ac.cnacs.orgacs.orgrsc.org This method offers high atom economy and excellent enantiocontrol.

Classical Resolution : Racemic pipecolic acid can be synthesized and then resolved into its separate enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. google.com

| Strategy | Key Reagents/Catalyst | Stereocontrol Mechanism | Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | L-Lysine | Inherent chirality of the starting material | Readily available starting material, defined absolute stereochemistry. researchgate.net |

| Asymmetric Hydrogenation | Pyridinium salt, H₂, Chiral Ir or Rh catalyst | Chiral catalyst directs the approach of hydrogen | High enantioselectivity (often >95% ee), catalytic method. acs.orgacs.org |

| Classical Resolution | (±)-Pipecolic acid, Chiral resolving agent (e.g., D-tartaric acid) | Formation and separation of diastereomeric salts | Well-established and scalable technology. google.com |

Novel Catalytic and Green Chemistry Syntheses for this compound

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods to improve efficiency and reduce waste. These principles have been applied to the synthesis of N-acylated piperidines.

Transition Metal-Catalyzed Coupling Reactions

While classical methods for N-acylation are effective, transition metal-catalyzed reactions represent a more recent advancement for forming C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized N-arylation and can be adapted for N-acylation. acs.orgmit.edunih.gov

These methods could theoretically be applied to couple piperidine-2-carboxylic acid with a 2-methylbenzoyl electrophile. A palladium-catalyzed process might involve an oxidative addition of a 2-methylbenzoyl derivative to a Pd(0) complex, followed by reaction with the piperidine and subsequent reductive elimination to form the final product. organic-chemistry.org Such catalytic cycles offer the potential for milder reaction conditions and broader substrate scope compared to stoichiometric classical methods. nih.govacs.orgnih.gov

Organocatalytic Methods in Asymmetric Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. acs.org For the synthesis of the chiral piperidine core, organocatalysts can facilitate cascade reactions that build the heterocyclic ring with high stereocontrol.

Proline Catalysis : L-proline and its derivatives are effective catalysts for various reactions, including Mannich and Michael additions. rsc.orgnih.gov These catalysts can activate aldehydes or ketones by forming enamine or iminium intermediates, which then react with other components to build the piperidine skeleton in a highly enantioselective manner. researchgate.net

Chiral Brønsted Acids : Chiral phosphoric acids can act as Brønsted acid catalysts, activating imines for nucleophilic attack in reactions that construct the piperidine ring. This approach has been used to synthesize polysubstituted piperidines with excellent enantioselectivity.

| Catalyst Type | Reaction | Key Intermediate | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Proline and Derivatives | Aldol/Mannich/Michael Cascade | Enamine/Iminium ion | Often >90% ee. nih.gov |

| Chiral Phosphoric Acid | Aza-Diels-Alder / Addition to Imines | Activated Iminium ion | Can achieve >95% ee. |

| Chiral Amine (e.g., Diphenylprolinol silyl (B83357) ether) | Domino Michael/Cyclization | Dienamine | Excellent enantioselectivity (≥97% ee). thieme-connect.comthieme-connect.de |

Chemoenzymatic and Biocatalytic Pathways for this compound and its Analogs

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. researchgate.net Chemoenzymatic routes combine the strengths of both biological and chemical synthesis. nih.govrsc.org

Kinetic Resolution : A common chemoenzymatic strategy involves the enzymatic kinetic resolution of a racemic precursor. For instance, racemic piperidine-2-carboxylic acid methyl ester can be subjected to an N-acylation reaction catalyzed by an enzyme like Candida antarctica lipase (B570770) A (CAL-A). arkat-usa.orgresearchgate.net The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. nih.govnih.gov The desired enantiomer can then be chemically N-acylated with the 2-methylbenzoyl group.

Biocatalytic Synthesis of the Core : Enzymes can be used to directly synthesize the chiral pipecolic acid core. Lysine cyclodeaminase, for example, directly converts L-lysine into L-pipecolic acid in a single, highly efficient step. researchgate.netethz.chethz.ch This biocatalytically produced core can then be isolated and subjected to chemical N-acylation.

Enzymatic Amide Bond Formation : While less common for this specific transformation, some enzymes like acylases or lipases can catalyze the direct formation of the N-acyl bond. researchgate.netnih.govresearchgate.net This approach involves reacting piperidine-2-carboxylic acid with an activated 2-methylbenzoic acid ester in the presence of the enzyme, offering a green alternative to chemical coupling agents.

| Strategy | Enzymatic Step | Enzyme Class | Subsequent Chemical Step | Overall Goal |

|---|---|---|---|---|

| Kinetic Resolution | Enantioselective N-acylation of a racemic ester | Lipase (e.g., CAL-A). arkat-usa.org | Hydrolysis and separation, followed by chemical N-acylation | Separation of enantiomers |

| Biocatalytic Core Synthesis | Cyclization of L-lysine | Lysine Cyclodeaminase. researchgate.net | Chemical N-acylation with 2-methylbenzoyl chloride | Enantiopure synthesis of the piperidine core |

| Direct Enzymatic Acylation | Amide bond formation | Acylase / Lipase. researchgate.net | None | Green synthesis of the final amide bond |

Enzymatic Resolution Techniques for Chiral Separation

The presence of a stereocenter at the C-2 position of the piperidine ring in this compound necessitates chiral resolution to isolate the individual enantiomers, which may exhibit different pharmacological activities. Enzymatic kinetic resolution (EKR) is a powerful technique for achieving this separation with high enantioselectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for the resolution of N-acyl amino acids and their derivatives.

The principle of EKR involves the selective transformation of one enantiomer from a racemic mixture into a new product by an enzyme, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For a racemic mixture of this compound, or more commonly its ester derivative, two primary lipase-catalyzed strategies can be envisioned: enantioselective hydrolysis of a racemic ester or enantioselective esterification of the racemic acid.

Enantioselective Hydrolysis:

In this approach, a racemic mixture of an ester of this compound is subjected to hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated by conventional chromatographic techniques.

Lipases such as Candida antarctica lipase B (CAL-B), often used in immobilized form (e.g., Novozym 435), and lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have demonstrated high efficiency and enantioselectivity in the hydrolysis of various N-acyl amino acid esters. The choice of solvent, pH, and temperature can significantly influence both the reaction rate and the enantioselectivity (E-value) of the resolution.

Below is a hypothetical data table illustrating the potential outcomes of an enzymatic resolution of methyl 1-(2-methylbenzoyl)piperidine-2-carboxylate, based on typical results observed for similar substrates in the literature.

Table 1: Hypothetical Enzymatic Resolution of (±)-Methyl 1-(2-Methylbenzoyl)piperidine-2-carboxylate via Hydrolysis

| Enzyme | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Acid (ee_p, %) | Enantiomeric Excess of Ester (ee_s, %) | E-value |

| Novozym 435 | Phosphate Buffer/Toluene | 40 | 24 | 50 | >99 (S) | >99 (R) | >200 |

| PCL | Phosphate Buffer/MTBE | 35 | 48 | 48 | 95 (S) | 91 (R) | ~100 |

| CRL | Phosphate Buffer/Hexane | 30 | 72 | 52 | 92 (S) | 88 (R) | ~50 |

This data is illustrative and based on the performance of these enzymes with analogous N-acyl amino acid esters.

Enantioselective Esterification/Acylation:

Alternatively, the racemic this compound can be resolved via enantioselective esterification or acylation in a non-aqueous medium. In this case, the lipase catalyzes the reaction of one enantiomer of the acid with an alcohol or an acyl donor, respectively. For instance, Candida antarctica lipase A (CAL-A) has been shown to be highly effective in the N-acylation of secondary amines in N-heterocyclic α-amino acids. nih.govmdpi.com This suggests that a similar strategy could be employed for the resolution of a racemic piperidine-2-carboxylic acid precursor, which would then be acylated with 2-methylbenzoyl chloride to yield the enantiomerically pure target compound.

Biotransformation Applications in Analog Preparation

Biotransformation, the use of biological systems (whole cells or isolated enzymes) to perform chemical transformations, offers a powerful and environmentally benign tool for the synthesis of novel analogs of this compound. These analogs, with modified structures, can be valuable for structure-activity relationship (SAR) studies in drug discovery.

Hydroxylation:

Microbial biotransformation using various fungal and bacterial strains is particularly well-suited for introducing hydroxyl groups at specific and often non-activated positions on a molecule. For instance, filamentous fungi are known to possess a wide range of cytochrome P450 monooxygenases that can catalyze regio- and stereoselective hydroxylations. The introduction of a hydroxyl group on either the benzoyl ring or the piperidine moiety of this compound could lead to new analogs with altered polarity and potentially improved biological activity or pharmacokinetic properties.

For example, a microbial screening could identify organisms capable of hydroxylating the methyl group of the 2-methylbenzoyl moiety to a hydroxymethyl group, or introducing a hydroxyl group at one of the positions on the piperidine ring.

Table 2: Potential Hydroxylated Analogs of this compound via Biotransformation

| Parent Compound | Biocatalyst (Example) | Potential Product |

| This compound | Cunninghamella sp. | 1-(2-(Hydroxymethyl)benzoyl)piperidine-2-carboxylic acid |

| This compound | Aspergillus sp. | 1-(2-Methylbenzoyl)-4-hydroxypiperidine-2-carboxylic acid |

| This compound | Streptomyces sp. | 1-(2-Methyl-4-hydroxybenzoyl)piperidine-2-carboxylic acid |

This table presents hypothetical biotransformation products based on known microbial hydroxylation capabilities.

Other Biotransformations:

Besides hydroxylation, other enzymatic reactions could be employed for analog preparation. For instance, reductases could be used to reduce the carboxylic acid moiety to a primary alcohol, yielding 1-(2-Methylbenzoyl)piperidin-2-yl)methanol. Carboxylic acid reductases (CARs) have been shown to catalyze the reduction of a variety of carboxylic acids to their corresponding aldehydes, which can be further reduced to alcohols by alcohol dehydrogenases. nih.gov This chemoenzymatic cascade could provide access to a different class of analogs.

Furthermore, biocatalytic promiscuity could be exploited to perform other transformations, such as demethylation, glycosylation, or halogenation, depending on the specific enzymes and reaction conditions employed. The use of whole-cell biocatalysts is often advantageous as it provides the necessary cofactors and can perform multi-step transformations in a single pot.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

High-Resolution Spectroscopic Characterization Techniques

The structural elucidation of 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid would heavily rely on a combination of high-resolution spectroscopic methods. These techniques are essential for confirming the molecular structure, establishing connectivity, and identifying functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity

Multidimensional NMR spectroscopy is a cornerstone for determining the precise atomic connectivity of complex organic molecules. For this compound, a suite of NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would provide initial information on the chemical environment of all protons. Protons on the piperidine (B6355638) ring alpha to the nitrogen or carbonyl group are expected to be deshielded and resonate at a lower field (typically 2.0-3.0 ppm). libretexts.org The aromatic protons of the 2-methylbenzoyl group would appear further downfield, and the methyl group protons would be a distinct singlet in the aliphatic region.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are highly deshielded and would appear in the 160-180 ppm region. libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, it would be key in determining the conformational preferences of the piperidine ring and the relative orientation of the 2-methylbenzoyl group. For N-acylpiperidines, there is often a preference for the axial orientation of a substituent at the 2-position to minimize steric strain. acs.org

A hypothetical ¹H NMR data table based on related structures is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (OH) | 10.0 - 13.0 | broad singlet |

| Aromatic (4H) | 7.1 - 7.5 | multiplet |

| Piperidine H2 | 4.5 - 5.5 | multiplet |

| Piperidine H6 (eq) | 3.5 - 4.5 | multiplet |

| Piperidine H6 (ax) | 2.5 - 3.5 | multiplet |

| Aromatic Methyl (CH₃) | 2.2 - 2.5 | singlet |

| Piperidine H3, H4, H5 | 1.2 - 2.0 | multiplet |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are used to determine the exact molecular weight and to deduce structural information from fragmentation patterns.

HRMS: This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₇NO₃).

MS/MS Fragmentation: The fragmentation of this compound under electron impact or other ionization methods would likely proceed through characteristic pathways for amides and carboxylic acids. libretexts.org Key fragmentation events would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the piperidine ring, leading to the formation of a stable 2-methylbenzoyl acylium ion. libretexts.orglibretexts.org

Loss of COOH: Elimination of the carboxylic acid group (a loss of 45 Da) is a common fragmentation pathway for piperidine carboxylic acids.

Ring Opening: Fragmentation of the piperidine ring itself.

Loss of Water: Dehydration from the carboxylic acid group.

A table of expected key fragments is shown below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 247 | [M]+ (Molecular Ion) | Parent Molecule |

| 202 | [M - COOH]+ | Loss of the carboxylic acid group |

| 119 | [C₈H₇O]+ | Formation of the 2-methylbenzoyl acylium ion |

| 84 | [C₅H₁₀N]+ | Fragment of the piperidine ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would show strong, characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. researchgate.net Two strong carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the tertiary amide (around 1630-1660 cm⁻¹). libretexts.org The amide C=O stretch is typically at a lower frequency than that of ketones or carboxylic acids. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations would be observable. Aromatic ring vibrations would also be prominent.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | 1700 - 1725 |

| Tertiary Amide | C=O stretch | 1630 - 1660 | 1630 - 1660 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 | ~3000 - 3100 |

| Aliphatic C-H | C-H stretch | ~2850 - 2960 | ~2850 - 2960 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 | ~1450 - 1600 |

Chiroptical Properties and Stereochemical Assignments

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as two enantiomers. Chiroptical techniques are essential for assessing its chirality and assigning its absolute configuration. rsc.org

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The chromophores in this molecule—the benzoyl group and the carboxylic acid—would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these signals are directly related to the stereochemistry at the C2 center and the preferred conformation of the molecule in solution. By comparing the experimental CD spectrum to spectra predicted by computational methods (like time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) could be assigned.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org An ORD spectrum provides information that is closely related to the CD spectrum and can also be used to determine the absolute configuration of a molecule. mdpi.com The shape of the ORD curve, particularly in the vicinity of the absorption bands of the chromophores, is characteristic of the stereochemistry. researchgate.net For this compound, the ORD curve would be dominated by the electronic transitions of the aromatic and carbonyl groups, and its analysis would complement the CD data in making a confident stereochemical assignment. mdpi.com

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, offering a static image of the molecule in its lowest energy state in the solid phase.

Crystal Structure Determination and Polymorphism Analysis

The initial step in the crystallographic study would be the growth of high-quality single crystals of this compound, suitable for diffraction experiments. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

A crucial aspect of solid-state characterization is the investigation of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, including solubility and stability. A polymorphism analysis would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be independently characterized by X-ray diffraction.

Table 3.3.1: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

| R-factor | 0.045 |

Note: This table is illustrative and does not represent actual experimental data.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms

The crystal packing of this compound would be stabilized by a network of intermolecular interactions, with hydrogen bonds playing a primary role. The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It would be expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains.

Conformational Analysis and Dynamic Behavior in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation and dynamic behavior in solution are often more relevant to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are powerful tools for investigating these aspects.

Variable Temperature NMR Studies for Rotameric Equilibria

The bond between the nitrogen of the piperidine ring and the carbonyl carbon of the 2-methylbenzoyl group is an amide bond. Due to the partial double bond character of the C-N amide bond, rotation around it is restricted, which can lead to the existence of two distinct rotamers (or conformers) in solution. These rotamers would be in dynamic equilibrium.

Variable temperature (VT) NMR spectroscopy is the primary technique used to study such equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconverting rotamers. At low temperatures, the interconversion may become slow enough on the NMR timescale to allow for the observation of separate signals for each rotamer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barrier to rotation and the relative populations of the rotamers.

Table 3.4.1: Hypothetical Data from a Variable Temperature NMR Study

| Temperature (°C) | Rotamer A Population (%) | Rotamer B Population (%) | Rate of Interconversion (s⁻¹) |

| -40 | 75 | 25 | 10 |

| 25 | 65 | 35 | 500 |

| 80 | 60 | 40 | 8000 |

Note: This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations to Elucidate Conformational Preferences

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. An MD simulation of this compound in a solvent box (e.g., water) would provide detailed insights into its conformational landscape and dynamic behavior.

The simulation would reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat), the orientation of the 2-methylbenzoyl group relative to the piperidine ring, and the conformational flexibility of the entire molecule. By analyzing the simulation trajectory, one could identify the most stable conformations and the energetic barriers between them, complementing the experimental findings from VT-NMR. Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing certain conformations through hydrogen bonding and other non-covalent interactions.

Computational Chemistry and in Silico Modeling of 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscilit.com

Given the structural motifs present in 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid, such as the benzoyl and piperidine (B6355638) moieties which are considered privileged structures in medicinal chemistry, it is plausible that this compound could interact with various biological targets. mdpi.com In silico screening, using molecular docking, can be employed to virtually test this compound against a library of known protein structures. nih.govmdpi.comsemanticscholar.org Potential targets could include enzymes like cyclooxygenases (COX) or receptors involved in neurological pathways. nih.gov The docking process calculates a "docking score," which estimates the binding affinity of the ligand for the protein's active site. researchgate.net This allows for the rapid identification of potential biological targets and prioritizes experimental testing.

Table 2: Potential Biological Targets for In Silico Screening

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Enzymes | Cyclooxygenase-2 (COX-2) | Benzoylpiperidine derivatives have shown activity against COX enzymes. nih.gov |

| G-protein coupled receptors (GPCRs) | Serotonin and Dopamine receptors | The benzoylpiperidine scaffold is present in several atypical antipsychotic agents. mdpi.com |

Once a potential protein target is identified, a more detailed analysis of the docking results can reveal the specific binding mode of this compound within the active site. plos.orgplos.org This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. plos.orgplos.org The interaction fingerprint is a representation of these key interactions and can provide a deeper understanding of the structural basis for binding affinity and selectivity. plos.org This information is invaluable for the rational design of new derivatives with improved potency and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict their biological activity based on various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). A typical QSAR study involves the following steps:

Data Set Preparation : A series of derivatives of this compound with experimentally determined biological activities is required.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the series.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

Once a validated QSAR model is established, it can be used to predict the activity of newly designed derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Derivation of Molecular Descriptors and Physicochemical Parameters

Information regarding the specific molecular descriptors and experimentally derived physicochemical parameters for this compound is not available in the reviewed scientific literature. The derivation of such parameters typically involves computational chemistry software and methods which have not yet been applied to this specific molecule in published studies.

Predictive Models for Biological Activity in Preclinical Settings

There are no specific predictive models for the biological activity of this compound reported in preclinical studies found in the public literature. The development of such models is a complex process that requires extensive biological data, which does not appear to have been generated or published for this particular compound.

Preclinical Pharmacological and Mechanistic Investigations of 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

Target Identification and Validation Studies (In Vitro Biochemical Assays)

No specific targets for 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid have been identified in the literature. Consequently, there are no available in vitro biochemical assay data.

Enzyme Inhibition Kinetics and Mechanism of Action

There are no published studies detailing the enzyme inhibition kinetics or the mechanism of action for this compound. While methodologies for determining these parameters are well-established, such as analyzing Michaelis-Menten and Lineweaver-Burk plots to distinguish between competitive, noncompetitive, and uncompetitive inhibition, they have not been applied to this specific compound in any available research. khanacademy.org

Receptor Binding Assays and Ligand Affinity Determination

Information regarding the affinity of this compound for any specific biological receptor is currently unavailable. Standard methodologies for these assays, such as filtration and scintillation proximity assays (SPA), are widely used in drug discovery to determine ligand binding affinity but have not been reported for this compound. nih.govnih.gov

Cell-Based Assays for Functional Characterization (In Vitro Cellular Models)

No studies using in vitro cellular models to characterize the functional activity of this compound have been found.

Ligand-Induced Cellular Responses and Signaling Pathways

There is no information on whether this compound induces any cellular responses or modulates specific signaling pathways.

Metabolic Fate and Biotransformation Pathways of 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid Preclinical in Vitro/in Vivo

In Vitro Metabolic Stability and Metabolite Identification (Microsomal, Hepatocyte Assays)

In vitro systems, primarily liver microsomes and hepatocytes, serve as the frontline tools for assessing metabolic stability and identifying potential metabolites. These models provide a controlled environment to study the enzymatic processes that govern the biotransformation of a compound.

The chemical structure of 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid presents several sites susceptible to oxidative and hydrolytic metabolism. Based on the metabolism of other piperidine-containing compounds, several predictable metabolic pathways can be anticipated. nih.govnih.gov

Oxidative Metabolism: The piperidine (B6355638) ring and the methylbenzoyl moiety are likely primary sites for oxidative reactions. Hydroxylation of the piperidine ring can occur at various positions, leading to the formation of hydroxylated metabolites. Similarly, the methyl group on the benzoyl ring is a target for oxidation, potentially forming a benzyl (B1604629) alcohol derivative, which can be further oxidized to a carboxylic acid.

Hydrolytic Metabolism: The amide linkage between the 2-methylbenzoyl group and the piperidine ring is a potential site for hydrolysis. This reaction would cleave the molecule, yielding piperidine-2-carboxylic acid and 2-methylbenzoic acid as primary metabolites.

A summary of potential oxidative and hydrolytic metabolites is presented in the table below.

| Metabolite ID | Proposed Metabolic Reaction | Potential Metabolite Structure |

| M1 | Hydroxylation of Piperidine Ring | 1-(2-Methylbenzoyl)-hydroxypiperidine-2-carboxylic acid |

| M2 | Oxidation of Methyl Group | 1-(2-Hydroxymethylbenzoyl)piperidine-2-carboxylic acid |

| M3 | Further Oxidation of M2 | 1-(2-Carboxybenzoyl)piperidine-2-carboxylic acid |

| M4 | Hydrolysis of Amide Bond | Piperidine-2-carboxylic acid and 2-Methylbenzoic acid |

The oxidative metabolism of xenobiotics is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are highly expressed in liver microsomes. nih.gov Specific CYP isozymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A families, are often responsible for the hydroxylation and other oxidative transformations of drug molecules. For a compound like this compound, it is anticipated that one or more of these enzymes would be involved in its oxidative biotransformation.

In addition to CYPs, other metabolic enzymes present in hepatocytes, such as flavin-containing monooxygenases (FMOs), may also contribute to oxidation. Furthermore, hydrolytic enzymes like esterases and amidases, present in both microsomes and the cytosolic fraction of hepatocytes, would be responsible for any observed hydrolysis of the amide bond.

Metabolite Structural Elucidation using Advanced Spectroscopic Techniques

The identification and structural characterization of metabolites are crucial for a comprehensive understanding of a compound's metabolic fate. This is typically achieved through the use of sophisticated analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for metabolite profiling. nih.gov This method allows for the separation of the parent compound from its metabolites based on their chromatographic properties, followed by their detection and fragmentation based on their mass-to-charge ratio. By comparing the mass spectra of the metabolites to that of the parent compound, researchers can deduce the types of metabolic modifications that have occurred (e.g., an increase of 16 Da suggests an oxidation).

While LC-MS/MS provides valuable information about the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive assignment of their chemical structures. NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the precise determination of, for example, the position of hydroxylation on the piperidine ring.

Preclinical In Vivo Metabolic Profiling in Animal Models

Following in vitro characterization, in vivo studies in preclinical animal models, such as rats or mice, are conducted to understand the metabolic profile in a whole-organism context. These studies involve the analysis of biological matrices like plasma, urine, and feces to identify the metabolites formed and excreted after administration of the compound. This in vivo data helps to confirm the relevance of the in vitro findings and provides a more complete picture of the compound's disposition. The metabolic pathways observed in vitro, including oxidation and hydrolysis, are often reflected in the in vivo metabolite profiles of these animal models. nih.govnih.gov

Identification of Major Metabolites in Biological Fluids (Animal)

There is currently no available information to identify the major metabolites of this compound in the biological fluids of any animal species. Preclinical studies detailing the biotransformation of this compound, which would involve processes such as hydroxylation, oxidation, dealkylation, or conjugation, have not been published. Therefore, a data table of identified metabolites cannot be constructed.

Species Differences in Metabolism (Animal Models Only)

Due to the absence of metabolic data for this compound in any single animal model, a comparative analysis of species differences in its metabolism is not possible. Research that would elucidate how different animal species (e.g., rats, mice, dogs, monkeys) metabolize this compound, highlighting any variations in metabolic pathways or the formation of unique metabolites, has not been reported in the accessible scientific literature. As such, a data table comparing species-specific metabolic profiles cannot be provided.

Synthetic Applications and Derivatization Strategies for 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The inherent functionalities of 1-(2-methylbenzoyl)piperidine-2-carboxylic acid offer multiple avenues for its use as a building block in the construction of more elaborate molecules. The piperidine (B6355638) ring provides a robust, three-dimensional scaffold, the N-aroyl group introduces specific steric and electronic properties, and the carboxylic acid serves as a versatile handle for a variety of chemical transformations.

Scaffold Modification and Diversification Strategies

The core structure of this compound is amenable to a range of modifications to generate a library of diverse analogs. These strategies can be broadly categorized by the part of the molecule being altered: the piperidine ring, the 2-methylbenzoyl group, or the carboxylic acid.

Table 1: Potential Scaffold Modification Strategies

| Molecular Component | Modification Strategy | Potential Outcome |

| Piperidine Ring | Introduction of substituents (e.g., alkyl, hydroxyl, amino groups) at various positions (3, 4, 5, 6). | Alteration of lipophilicity, polarity, and conformational rigidity; introduction of new points for further functionalization. |

| Ring-distortion or expansion/contraction. | Creation of novel heterocyclic systems with distinct spatial arrangements. | |

| 2-Methylbenzoyl Group | Variation of the methyl group position (e.g., 3-methyl, 4-methyl). | Probing structure-activity relationships by altering steric hindrance and electronic effects. |

| Introduction of other substituents on the phenyl ring (e.g., halogens, nitro, methoxy groups). | Modulation of electronic properties, metabolic stability, and potential for new interactions with biological targets. | |

| Carboxylic Acid | Conversion to esters, amides, or other carboxylic acid derivatives. | Enhancement of cell permeability (as in prodrugs), introduction of new functional groups, and serving as a key linkage point for larger structures. |

These modifications can be achieved through established synthetic methodologies. For instance, the carboxylic acid can be readily converted to an amide via coupling reactions with various amines using standard reagents like HATU or EDC/HOBt. Esterification can be accomplished through Fischer esterification or by reaction with alkyl halides in the presence of a base. Modifications to the piperidine ring itself would likely require a more intricate synthetic route, potentially starting from a differently substituted piperidine precursor before the introduction of the 2-methylbenzoyl group.

Incorporation into Peptidomimetics or Macrocycles

The rigidified, non-natural amino acid-like structure of this compound makes it an attractive candidate for incorporation into peptidomimetics and macrocycles.

In the realm of peptidomimetics , this compound can serve as a constrained dipeptide mimic. The piperidine ring restricts the conformational freedom of the backbone, which can lead to enhanced metabolic stability and improved receptor binding affinity and selectivity compared to their natural peptide counterparts. The 2-methylbenzoyl group can function as a mimic of a large, hydrophobic amino acid side chain, potentially engaging in specific interactions within a binding pocket.

The synthesis of such peptidomimetics would involve the coupling of the carboxylic acid of this compound with the N-terminus of a peptide chain or another amino acid, and the piperidine nitrogen could be acylated by another amino acid.

For macrocycles , the bifunctional nature of the parent piperidine-2-carboxylic acid allows it to be a key component in macrocyclization reactions. While specific examples involving the 1-(2-methylbenzoyl) derivative are scarce, the general principle involves using the carboxylic acid and the piperidine nitrogen as two points of connection to form a large ring structure. This can be achieved through intramolecular amide bond formation or by reacting with other bifunctional linkers. The resulting macrocycles can exhibit unique pharmacological properties due to their pre-organized conformations.

Synthesis of Conjugates and Research Probes

The structural features of this compound also lend themselves to the synthesis of chemical biology tools, such as fluorescently labeled conjugates and research probes for target engagement studies.

Preparation of Fluorophores or Isotopic Labels for Research Tools

The carboxylic acid functionality is the primary site for the attachment of reporter molecules like fluorophores or for the introduction of isotopic labels.

Fluorophore Conjugation: A common strategy involves activating the carboxylic acid and reacting it with an amine-functionalized fluorophore (e.g., fluorescein, rhodamine, or BODIPY derivatives). This results in a stable amide linkage, covalently attaching the fluorescent tag to the molecule of interest. Such fluorescently labeled versions of bioactive molecules derived from this scaffold would be invaluable for cellular imaging studies to visualize their localization and trafficking.

Isotopic Labeling: For use in metabolic studies or as internal standards in mass spectrometry-based assays, isotopic labels can be incorporated. Deuterium, carbon-13, or nitrogen-15 can be introduced at various positions. For example, using isotopically labeled 2-methylbenzoic acid in the initial synthesis would label the benzoyl moiety. Alternatively, reduction of the corresponding pyridine-2-carboxylic acid precursor with deuterium gas in the presence of a catalyst could introduce deuterium onto the piperidine ring.

Table 2: Strategies for Labeling this compound Derivatives

| Label Type | Precursor/Reagent | Application |

| Fluorescent | Amine-functionalized fluorophore (e.g., Dansyl cadaverine) | Cellular imaging, fluorescence polarization assays |

| Isotopic (Deuterium) | Deuterated 2-methylbenzoic acid or D₂ gas for reduction | Metabolic stability studies, mass spectrometry internal standard |

| Isotopic (Carbon-13) | ¹³C-labeled 2-methylbenzoic acid | NMR-based structural and binding studies, metabolic tracing |

| Isotopic (Nitrogen-15) | ¹⁵N-labeled piperidine precursor | Tracing nitrogen metabolism, NMR studies |

Design of Research Probes for Target Engagement Studies

To investigate the interaction of molecules derived from this scaffold with their biological targets, research probes can be designed. These probes typically contain three key components: the recognition element (the derivative of this compound), a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin or a clickable alkyne/azide).

The carboxylic acid can be used as an attachment point for a linker that terminates in a photo-activatable group (e.g., a benzophenone or an aryl azide) or a mildly electrophilic warhead. Upon binding to the target protein, the reactive group can be triggered (e.g., by UV light) to form a covalent bond, permanently labeling the target. The reporter tag then allows for the identification and isolation of the target protein for further characterization.

Future Research Directions and Unaddressed Challenges Pertaining to 1 2 Methylbenzoyl Piperidine 2 Carboxylic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of highly substituted piperidine (B6355638) structures like 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid presents ongoing challenges in achieving high yields, stereoselectivity, and operational simplicity. Future research will likely focus on developing more efficient and sustainable synthetic routes. Current methods for creating similar N-acylpiperidines often involve multi-step sequences that may suffer from limitations such as harsh reaction conditions and the use of hazardous reagents.

Future synthetic strategies could explore:

Catalytic C-H Activation: Direct functionalization of the piperidine ring or the methylbenzoyl moiety through C-H activation would represent a significant advance in atom economy, reducing the number of synthetic steps required.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to improved yields and safety profiles, particularly for exothermic reactions. This methodology also facilitates easier scale-up for potential future applications.

Biocatalysis: The use of enzymes could provide unparalleled stereoselectivity in the synthesis of chiral piperidine derivatives, which is crucial as the biological activity of such compounds is often stereospecific.

Green Solvents and Reagents: A shift towards more environmentally benign solvents and reagents will be critical for the sustainability of any synthetic methodology developed.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced step count | Catalyst discovery and selectivity control |

| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup costs and optimization |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme stability and substrate scope |

| Green Chemistry | Reduced environmental impact | Reagent availability and cost |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental challenge in the study of this compound is the elucidation of its interactions with biological macromolecules at a molecular level. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. nih.gov Future research should aim to identify the specific binding partners of this compound and characterize the nature of these interactions.

Key research areas would include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the primary biological targets.

Structural Biology: Co-crystallization of the compound with its target proteins to obtain high-resolution structural data of the binding site. This would reveal crucial information about the key amino acid residues involved in the interaction.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.

Exploration of Undiscovered Biological Targets and Pathways

The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system and other biological systems. arizona.edu While existing research on similar molecules can suggest potential targets, a comprehensive screening of this compound against a wide array of biological targets is necessary to uncover novel therapeutic opportunities.

Future exploratory studies could involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of receptors, enzymes, and ion channels to identify initial hits.

Phenotypic Screening: Assessing the effects of the compound in cell-based assays that model various diseases to identify its functional effects without a preconceived target.

Pathway Analysis: Once a biological effect is observed, "omics" technologies (genomics, proteomics, metabolomics) can be used to identify the cellular pathways modulated by the compound.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For this compound, advanced computational approaches can be employed to predict its properties and guide the design of new analogs with improved activity and selectivity. rsc.orgnih.gov

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the compound and its interactions with potential biological targets. These simulations can reveal the stability of binding poses and the role of solvent molecules. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model enzymatic reactions or to accurately calculate binding energies where electronic effects are important.

Machine Learning and AI: Developing machine learning models trained on data from other piperidine-based compounds to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives.

Table 2: Illustrative Computational Approaches and Their Applications

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against target libraries | Potential binding poses and affinities |

| Molecular Dynamics | Analysis of ligand-protein complex stability | Dynamic behavior and interaction stability |

| ADMET Prediction | In silico pharmacokinetics and toxicity | Absorption, distribution, metabolism, excretion, and toxicity profiles |

Potential as a Research Tool in Chemical Biology and Drug Discovery

Beyond its potential therapeutic applications, this compound could serve as a valuable research tool in chemical biology. Its unique structure could be leveraged to probe the function of specific biological pathways or to serve as a scaffold for the development of more complex chemical probes.

Future applications as a research tool could include:

Development of Chemical Probes: Modifying the structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to facilitate target identification and imaging studies.

Fragment-Based Drug Discovery: Using the compound or its constituent fragments as a starting point for building more potent and selective ligands.

Pharmacological Characterization of New Targets: Once a novel biological target is identified, the compound can be used as a reference ligand to characterize its pharmacology and to screen for other modulators.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Methylbenzoyl)piperidine-2-carboxylic acid, and what challenges exist in achieving high yields?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling a substituted benzoyl chloride to a piperidine-carboxylic acid scaffold. For example, a two-step approach may include:

Acylation of piperidine-2-carboxylic acid with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF).

Purification via recrystallization using solvents like ethanol/water mixtures to isolate the product.

Key challenges include:

- Competitive side reactions : Over-acylation or racemization at the chiral center of the piperidine ring. Use of mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) minimizes these issues .

- Yield optimization : Yields often range from 40–60% due to steric hindrance from the 2-methylbenzoyl group. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.